molecular formula C10H13NO2 B8676715 3,3,6-Trimethyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol CAS No. 94104-79-7

3,3,6-Trimethyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol

Cat. No.: B8676715
CAS No.: 94104-79-7
M. Wt: 179.22 g/mol
InChI Key: KRFFDJKRFIRFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,6-Trimethyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

94104-79-7

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3,3,6-trimethyl-1H-furo[3,4-c]pyridin-7-ol

InChI

InChI=1S/C10H13NO2/c1-6-9(12)7-5-13-10(2,3)8(7)4-11-6/h4,12H,5H2,1-3H3

InChI Key

KRFFDJKRFIRFEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=C1O)COC2(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 3-liter reactor fitted with stirring, warming and cooling means, previously submitted to a nitrogen circulation, were poured 3.47 g (0.143 mol) of magnesium. Slowly, under stirring, there was then added 20.3 g (0.143 mol) of methyl iodide dissolved in 400 ml of distilled diethyl ether. The mixture was refluxed for 2 to 3 hours, then cooled to 10°-15° C. and 22.8 g (0.11 mol of α4, 3-o-isopropylidene pyridoxal dissolved in 600 ml of distilled diethyl ether were slowly added. The mixture was stirred for 12 hours at room temperature, and then the diethyl ether was evaporated off under reduced pressure (end of preparation of starting secondary alcohol). 450 ml of dry methylene dichloride with 30.5 g (0.142 mol) of pyridinium chlorochromate and 2.35 g (0.0285 mol) of pure and dry sodium acetate were poured all at once into the reactor and the mixture was stirred for 2 hours at room temperature, and then for some minutes, after addition of 200 ml of dry diethyl ether. After elimination of insoluble matter, the organic phase was filtered and evaporated to dryness, leading to an oily product (end of step (ii)). This product was dissolved in 400 ml of diethyl ether and treated under stirring for 12 hours at room temperature with a mixture obtained by refluxing for 2 hours 400 ml of diethyl ether, 20 g (0.14 mol) of methyl iodide and 3.45 g (0.14 mol) of magnesium. The diethyl ether was evaporated off under reduced pressure; after cooling, there were added 0.5 l of chloroform and, dropwise, under stirring, 150 ml of 2N hydrochloric acid. Stirring was maintained for 2 hours, the mixture was decanted, the precipitate washed with water, dried on anhydrous sodium sulphate, redissolved in diethyl ether, recrystallized, washed and dried (end of step (iii)). The compound thus obtained was then treated with 100 ml of concentrated hydrochloric acid at room temperature, under stirring for 12 hours. The precipitate obtained was treated twice by ethanol and recrystallized from acetone. Yield 15.9 g (67%) of a pale yellow product melting at 247° C. (Tottoli), elemental analysis of which showed good correspondence with the formula C10H13NO2HCl. The product exhibited good solubility in water at room temperature.
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
3.45 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
30.5 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
450 mL
Type
solvent
Reaction Step Six
Quantity
20.3 g
Type
reactant
Reaction Step Seven
[Compound]
Name
α4
Quantity
0.11 mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-o-isopropylidene pyridoxal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
600 mL
Type
reactant
Reaction Step Eight
Quantity
100 mL
Type
reactant
Reaction Step Nine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.